2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSHPMNLZCWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC(=NC(=C12)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Scaffold: A Privileged Core for Kinase Inhibition
An In-Depth Technical Guide on the Molecular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the molecular mechanism of action of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold , a core structure found in numerous kinase inhibitors. The specific compound, 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a derivative of this scaffold. While the principles of kinase inhibition discussed herein are likely to be relevant, this document does not contain specific experimental data for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as such information was not available in the cited literature. The information presented is based on studies of various derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core and is intended to provide a foundational understanding of its well-established role as a kinase inhibitor.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, inflammation, and autoimmune disorders, making them a prime target for therapeutic intervention. This guide will provide a detailed exploration of the molecular mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, focusing on their interaction with kinase targets and the subsequent impact on cellular signaling pathways.
The Molecular Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives exert their biological effects is through competitive inhibition of ATP binding to the kinase domain.[3] Protein kinases share a conserved catalytic domain that contains a binding pocket for ATP, the phosphate donor for substrate phosphorylation. The 7H-pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to dock into this active site.
The binding is typically characterized by the formation of one or more hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction effectively occludes the binding of ATP, thereby preventing the kinase from carrying out its phosphotransferase activity.
The specificity of a particular 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative for a given kinase is determined by the substituents appended to the core scaffold. These substituents interact with other regions of the ATP-binding pocket, such as the hydrophobic pocket, the ribose-binding pocket, and the solvent-exposed region. By tailoring these substituents, medicinal chemists can achieve high potency and selectivity for a specific kinase target.
Case Study: Inhibition of Bruton's Tyrosine Kinase (Btk)
A prominent example of the therapeutic application of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is in the development of Bruton's Tyrosine Kinase (Btk) inhibitors for the treatment of rheumatoid arthritis and B-cell malignancies.[4][5] Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.
Btk Signaling Pathway and the Role of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival.
7H-pyrrolo[2,3-d]pyrimidin-4-amine-based Btk inhibitors bind to the ATP-binding site of Btk, preventing its autophosphorylation and subsequent activation.[4] This blockade of Btk activity leads to the inhibition of downstream signaling events, including the phosphorylation of PLCγ2.[4] The net effect is a suppression of the B-cell response, which is beneficial in autoimmune diseases like rheumatoid arthritis where aberrant B-cell activity contributes to pathology.
Experimental Validation of the Molecular Mechanism
A variety of in vitro and cell-based assays are employed to elucidate and confirm the molecular mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is a key parameter determined from these experiments.
Table 1: Representative Kinase Inhibition Data for 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Btk Inhibitors | Btk | 3.0 - 21.7 | [4] |
| PAK4 Inhibitors | PAK4 | 2.7 - 20.2 | [6] |
| CDPK1 Inhibitors | PfCDPK1 | 589 | [7] |
| PKB Inhibitors | PKBβ | Nanomolar range | [8] |
Cell-Based Assays
Cell-based assays are crucial for confirming that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context.
These assays confirm that the compound binds to its intended target within the cell. A common technique is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a protein upon ligand binding.
Western blotting is a widely used technique to assess the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates. A reduction in the phosphorylation of these proteins in the presence of the inhibitor provides strong evidence for on-target activity. For example, studies on Btk inhibitors have shown a significant reduction in the phosphorylation of Btk at tyrosine 223 (Y223) and PLCγ2 at tyrosine 1217 (Y1217).[4]
To assess the ultimate biological consequence of kinase inhibition, cell proliferation assays (e.g., MTT or CellTiter-Glo) and apoptosis assays (e.g., flow cytometry with Annexin V/PI staining) are performed. For anticancer agents, a potent inhibition of cell growth and induction of apoptosis are desired outcomes.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, ATP (spiked with [γ-³²P]ATP), and a specific peptide substrate for the kinase of interest.
-
Compound Dilution: Prepare a serial dilution of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, the purified kinase enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Btk) overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold represents a versatile and highly effective core for the development of kinase inhibitors. Its ability to mimic the adenine moiety of ATP allows for potent and competitive inhibition of a wide range of protein kinases. The specificity of these inhibitors can be finely tuned through chemical modifications, leading to the development of targeted therapies for various diseases. The molecular mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of downstream signaling, has been extensively validated through a combination of in vitro and cell-based assays. As our understanding of kinase biology continues to grow, the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold will undoubtedly remain a cornerstone of kinase inhibitor drug discovery.
References
-
Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. ResearchGate. [Link]
-
7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Chemistry & Biodiversity. [Link]
-
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]
-
7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared With 1 H-Pyrazolo[3,4- d]pyrimidin-4-amine-Based Inhibitors. ACS Infectious Diseases. [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Science and Technology. [Link]
-
Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
-
Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. Journal of Medicinal Chemistry. [Link]
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. ACS Infectious Diseases. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
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Chemical structure and properties of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The following technical guide provides an in-depth analysis of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , a critical heterocyclic scaffold used in medicinal chemistry.
This guide is structured to serve as a reference for the synthesis, characterization, and application of this molecule, particularly as a precursor for Corticotropin-Releasing Factor 1 (CRF1) antagonists (e.g., Antalarmin) and as a template for kinase inhibitor design.
Synonyms: 2,5,6-Trimethyl-7-deazaadenine; Dealkylated Antalarmin Core. Chemical Class: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine).[1][2]
Executive Summary & Structural Logic
The molecule 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents a highly substituted 7-deazapurine scaffold. Unlike the parent adenosine, the N7 nitrogen is replaced by a carbon (C7), and the C8 is replaced by a nitrogen (N9 in purine numbering, N7 in pyrrolopyrimidine numbering), effectively creating a pyrrole ring fused to a pyrimidine.
Structural Significance:
-
7-Deaza Modification: Removes the N7-hydrogen bond acceptor capability, altering the electrostatic potential of the five-membered ring and increasing stability against glycosidic bond cleavage (in nucleoside analogs).
-
Trimethyl Pattern (C2, C5, C6):
-
C2-Methyl: Increases steric bulk near the pyrimidine binding interface, often imparting selectivity against enzymes that require a pristine H-bond donor/acceptor at this position.
-
C5/C6-Methyls: Significantly increase lipophilicity (LogP) and electron density of the pyrrole ring, making the core more resistant to oxidation and enhancing hydrophobic interactions within receptor pockets (e.g., CRF1 hydrophobic clefts).
-
Chemical Constitution & Properties[3][4][5][6][7][8][9]
| Property | Data / Description |
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| Core Scaffold | 7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine) |
| Substituents | 2-Me, 4-NH₂, 5-Me, 6-Me |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250°C (decomposition characteristic of fused aminopyrimidines) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol.[1][3] Poorly soluble in water.[4] |
| Basicity (pKa) | Amphoteric. Pyrimidine N1/N3 ~pKa 4-5; Pyrrole NH is weakly acidic (pKa ~13). |
Synthetic Methodology
The synthesis of this core requires a convergent approach, typically building the electron-rich pyrrole ring first, followed by closing the pyrimidine ring. The most robust protocol utilizes a variation of the Gewald reaction followed by cyclization with a nitrile.
Phase 1: Synthesis of the Pyrrole Precursor
Target Intermediate: 2-amino-3-cyano-4,5-dimethylpyrrole.
-
Reagents: 3-Hydroxy-2-butanone (Acetoin), Malononitrile, Ammonium Acetate (or Ammonia).
-
Mechanism: Knoevenagel condensation followed by Thorpe-Ziegler cyclization.
Protocol:
-
Dissolve malononitrile (1.0 eq) in ethanol.
-
Add acetoin (1.0 eq) and ammonium acetate (1.5 eq) dropwise.
-
Reflux for 4–6 hours. The solution typically turns dark.
-
Cool to room temperature. The aminopyrrole often precipitates.
-
Purification: Recrystallize from ethanol/water to remove colored impurities.
-
Yield: Expect 40–60%.
-
Validation: FTIR should show sharp nitrile stretch (~2210 cm⁻¹) and amine doublets.
Phase 2: Pyrimidine Ring Closure (The "Nitrile" Route)
To install the C2-methyl group and the C4-amine simultaneously, the pyrrole intermediate is reacted with acetonitrile under acidic conditions.
-
Reagents: 2-amino-3-cyano-4,5-dimethylpyrrole, Acetonitrile (solvent/reagent), Dry HCl gas (or Acetyl Chloride/EtOH).
-
Mechanism: Pinner-like reaction where the exocyclic amine attacks the activated nitrile (acetonitrile), followed by intramolecular cyclization onto the cyano group.
Protocol:
-
Suspend the 2-amino-3-cyano-4,5-dimethylpyrrole in anhydrous acetonitrile (excess).
-
Bubble dry HCl gas through the solution at 0°C until saturation (or add acetyl chloride carefully to generate anhydrous HCl in situ).
-
Heat the sealed vessel or reflux mixture to 80–100°C for 12–24 hours.
-
Work-up: Cool the mixture. The product often precipitates as the hydrochloride salt.
-
Neutralization: Collect the solid and neutralize with aqueous ammonia or NaHCO₃ to obtain the free base.
-
Purification: Recrystallization from DMF/Ethanol.
Visualization of Synthetic Pathway
Figure 1: Convergent synthesis of the 2,5,6-trimethyl-7-deazaadenine core via aminocyanopyrrole intermediate.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.
Proton NMR (¹H-NMR, DMSO-d₆)
The lack of aromatic protons on the ring system (due to full substitution) makes the methyl signals critical for identification.
-
δ ~11.0 - 11.5 ppm (Broad s, 1H): Pyrrole NH (N7). Exchangeable with D₂O.
-
δ ~6.5 - 7.0 ppm (Broad s, 2H): Exocyclic Amine (NH₂ at C4).
-
δ ~2.35 ppm (s, 3H): C2-Methyl (Pyrimidine ring). Note: Often shifted downfield due to proximity to ring nitrogens.
-
δ ~2.20 ppm (s, 3H): C6-Methyl.
-
δ ~2.10 ppm (s, 3H): C5-Methyl.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 177.11; Observed: 177.1 ± 0.1.
-
Fragmentation: Expect loss of NH₃ (M-17) or methyl radicals in high-energy collision modes.
Biological Relevance & Applications[2][4][7]
A. CRF1 Receptor Antagonism
This molecule is the pharmacophore core of Antalarmin (N-butyl-N-ethyl-7-mesityl-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine).[5]
-
Mechanism: The 2,5,6-trimethyl substitution pattern fills the hydrophobic pocket of the Corticotropin-Releasing Factor 1 (CRF1) receptor.
-
Derivatization: To convert this core into a potent antagonist, the N7 position is typically arylated (e.g., with a mesityl group) via copper-catalyzed Ullmann coupling, and the N4-amine is alkylated.
B. Kinase Inhibition (Scaffold Hopping)
The 7-deazaadenine scaffold is an isostere of adenine (the ATP substrate).
-
Binding Mode: The N1 and N3 of the pyrimidine ring, along with the C4-amine, form the characteristic "hinge-binding" hydrogen bond motif found in Type I kinase inhibitors.
-
Selectivity: The C5/C6 methyls orient the molecule to avoid steric clashes in the "gatekeeper" region of specific kinases (e.g., JAK, BTK), making this a valuable fragment for fragment-based drug discovery (FBDD).
Pathway Interaction Diagram
Figure 2: Pharmacological utility of the scaffold in receptor antagonism and enzyme inhibition.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Toxicity: As a purine antimetabolite analog, it may interfere with DNA synthesis at high concentrations. Handle with standard PPE (gloves, fume hood).
-
Storage: Store at -20°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the electron-rich pyrrole ring.
References
-
Synthesis of Pyrrolo[2,3-d]pyrimidines: Davoll, J. (1960). "Pyrrolo[2,3-d]pyrimidines."[1][2][4][6][7][3][8][9][10][5] Journal of the Chemical Society, 131-138.
-
Antalarmin Pharmacology: Webster, E. L., et al. (1996). "In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone receptor antagonist." Endocrinology, 137(12), 5747-5750.
-
Gewald Reaction Application: Schneller, S. W., & Luo, J. K. (1980). "Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidines." Journal of Organic Chemistry, 45(20), 4045-4048.
-
7-Deazapurine Reviews: Seela, F., & Peng, X. (2006). "7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine and 2-aminoadenine." Synthesis, 2006(01), 67-74.
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- 6. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Pyrrolopyrimidine Core: A Scaffolding for Innovation in Drug Discovery, with a Focus on 2,5,6-Trimethyl Analogs
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to the purine nucleobase allows for interaction with a wide array of biological targets, leading to diverse therapeutic applications. This guide provides an in-depth review of pyrrolopyrimidine derivatives, with a particular focus on the synthesis, biological activities, and structure-activity relationships of their 2,5,6-trimethylated analogs. We will explore the synthetic strategies for accessing this specific substitution pattern, delve into the potential pharmacological implications of methyl groups at these key positions, and outline experimental workflows for their evaluation. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the versatile pyrrolopyrimidine framework.
Introduction: The Enduring Significance of the Pyrrolopyrimidine Scaffold
Pyrrolopyrimidine derivatives, also known as 7-deazapurines, are bicyclic aromatic compounds composed of a fused pyrimidine and pyrrole ring. This core structure is of significant interest in drug discovery due to its isomeric diversity (pyrrolo[2,3-d], pyrrolo[3,2-d], and pyrrolo[3,4-d]pyrimidines) and its ability to serve as a versatile template for the development of targeted therapies.[1][2] The structural mimicry of endogenous purines allows these compounds to interact with a multitude of enzymes and receptors, including kinases, which are crucial regulators of cellular processes.[3] This has led to the development of pyrrolopyrimidine-based drugs for a range of diseases, including cancer, inflammatory disorders, and viral infections.[1][4]
The biological activity of pyrrolopyrimidine derivatives can be finely tuned by the nature and position of substituents on the heterocyclic core. This guide will specifically focus on the 2,5,6-trimethyl analogs, a substitution pattern that, while not extensively explored, holds significant potential for modulating the pharmacokinetic and pharmacodynamic properties of the parent scaffold. The introduction of methyl groups can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein.
Synthetic Strategies for 2,5,6-Trimethyl-Pyrrolopyrimidine Derivatives
The synthesis of polysubstituted pyrrolopyrimidines often involves multi-step sequences, starting from either a substituted pyrrole or a substituted pyrimidine, followed by the construction of the second ring. While a direct, one-pot synthesis for 2,5,6-trimethyl-pyrrolopyrimidine is not prominently described in the literature, a plausible synthetic route can be devised based on established methodologies for related polysubstituted analogs.
A potential retrosynthetic analysis suggests that the target molecule could be constructed from a suitably substituted pyrimidine precursor. One of the most common methods for pyrimidine ring synthesis is the condensation of a β-dicarbonyl compound or its equivalent with an amidine or guanidine derivative.[5]
Proposed Synthetic Protocol
The following is a proposed step-by-step methodology for the synthesis of a 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine derivative, based on the principles of pyrimidine synthesis.[5]
Step 1: Synthesis of the β-Ketoester Intermediate
-
Reaction: Claisen condensation of ethyl propionate with a suitable ketone (e.g., 3-pentanone) in the presence of a strong base like sodium ethoxide.
-
Rationale: This reaction will generate the necessary β-ketoester with methyl groups at the desired positions for the eventual formation of the 5- and 6-positions of the pyrimidine ring.
Step 2: Pyrimidine Ring Formation
-
Reaction: Condensation of the synthesized β-ketoester with acetamidine hydrochloride in the presence of a base such as sodium ethoxide in ethanol.
-
Rationale: Acetamidine will provide the N-C-N fragment with a methyl group at what will become the 2-position of the pyrimidine ring. The condensation with the β-ketoester will lead to the formation of the 2,5,6-trimethyl-pyrimidin-4-one core.
Step 3: Chlorination of the Pyrimidinone
-
Reaction: Treatment of the 2,5,6-trimethyl-pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Rationale: This step converts the hydroxyl group at the 4-position into a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution to introduce the pyrrole ring precursor.
Step 4: Introduction of the Pyrrole Moiety Precursor
-
Reaction: Nucleophilic substitution of the 4-chloro-2,5,6-trimethylpyrimidine with an aminoacetaldehyde dimethyl acetal.
-
Rationale: This introduces the two-carbon unit and the nitrogen atom required for the formation of the pyrrole ring. The acetal protects the aldehyde functionality which will be needed for the cyclization step.
Step 5: Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Core
-
Reaction: Acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid or a strong mineral acid).
-
Rationale: The acidic conditions will deprotect the aldehyde and facilitate the electrophilic attack of the aldehyde carbon onto the electron-rich pyrimidine ring, followed by dehydration to form the aromatic pyrrole ring, yielding the final 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Proposed synthetic workflow for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine.
Biological Activities and Therapeutic Potential
Pyrrolopyrimidine derivatives exhibit a wide spectrum of biological activities, largely attributable to their ability to act as ATP-competitive inhibitors of protein kinases.[3] The introduction of methyl groups at the 2, 5, and 6 positions can significantly influence the pharmacological profile of the scaffold.
Anticancer Activity
Many pyrrolopyrimidine derivatives have been investigated as anticancer agents.[1][6] They have been shown to inhibit various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Janus kinases (JAKs).[7][8][9]
-
Potential Impact of 2,5,6-Trimethyl Substitution: The methyl groups at positions 5 and 6 could enhance the hydrophobic interactions within the ATP-binding pocket of certain kinases, potentially leading to increased potency and selectivity. The 2-methyl group can also influence the electronic properties of the pyrimidine ring and its hydrogen bonding capacity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and pyrrolopyrimidine derivatives have shown promise as anti-inflammatory agents.[10][11] Their mechanism of action often involves the inhibition of kinases involved in inflammatory signaling pathways, such as the JAK-STAT pathway.
-
Potential Impact of 2,5,6-Trimethyl Substitution: The lipophilicity conferred by the trimethyl substitution pattern may improve cell permeability and oral bioavailability, which are desirable properties for anti-inflammatory drugs.
Other Therapeutic Areas
The versatility of the pyrrolopyrimidine scaffold extends to other therapeutic areas, including:
The specific effects of 2,5,6-trimethyl substitution in these contexts would require dedicated investigation but could offer opportunities for developing novel therapeutics with improved efficacy and safety profiles.
Structure-Activity Relationships (SAR)
The biological activity of pyrrolopyrimidine derivatives is highly dependent on the substitution pattern around the core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.[14]
| Position | General Effect of Methyl Substitution | Potential Impact on 2,5,6-Trimethyl Analogs |
| 2 | Can influence hydrogen bonding interactions and steric hindrance in the active site. | May enhance selectivity for kinases with a suitable pocket at this position. |
| 5 | Substituents at this position can project into a hydrophobic pocket of the kinase active site. | The methyl group is likely to provide a favorable hydrophobic interaction, potentially increasing binding affinity. |
| 6 | Can modulate the overall shape and electronic properties of the molecule. | The methyl group can contribute to the overall lipophilicity and may influence metabolic stability. |
Table 1: General Structure-Activity Relationship Insights for Methyl-Substituted Pyrrolopyrimidines.
Experimental Workflows for Evaluation
The evaluation of novel 2,5,6-trimethyl-pyrrolopyrimidine derivatives requires a systematic approach involving a series of in vitro and in vivo assays.
In Vitro Evaluation
-
Kinase Inhibition Assays: To determine the inhibitory potency (IC₅₀) against a panel of relevant kinases.
-
Cell-Based Proliferation Assays: To assess the antiproliferative activity against various cancer cell lines.[15]
-
Cellular Signaling Pathway Analysis: To confirm the mechanism of action by measuring the phosphorylation status of downstream target proteins.
-
ADME-Tox Profiling: To evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds.
Caption: A typical in vitro workflow for the evaluation of novel pyrrolopyrimidine derivatives.
In Vivo Evaluation
-
Pharmacokinetic (PK) Studies: To determine the bioavailability, half-life, and clearance of the lead compounds in animal models.
-
Xenograft Tumor Models: To evaluate the in vivo anticancer efficacy of the compounds in mice bearing human tumors.[9]
-
Toxicity Studies: To assess the safety profile of the lead candidates in animal models.
Conclusion and Future Perspectives
The pyrrolopyrimidine scaffold remains a cornerstone of modern medicinal chemistry, offering a robust platform for the development of targeted therapies. While the 2,5,6-trimethyl substitution pattern is not as extensively studied as other analogs, a systematic exploration of its synthesis and biological properties is warranted. The insights provided in this guide, from a plausible synthetic route to the potential impact on biological activity and a clear experimental workflow, are intended to empower researchers to unlock the therapeutic potential of this specific class of pyrrolopyrimidine derivatives. Future research in this area could lead to the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for a variety of diseases.
References
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- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (URL: )
- Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed. (URL: )
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review | Request PDF - ResearchG
- Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
- Synthesis of Novel Pyrrolopyrimidine Derivatives as CDK2 Inhibitors - Pharmacophore. (URL: )
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflamm
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC. (URL: )
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
- Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine - ResearchG
- Structure Activity Rel
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Synthesis of spiro[pyrrole-2,5′-pyrrolo[2,3- d ]pyrimidines] by reaction of pyrrolobenzoxazinetriones with 6-aminouracil. (URL: )
- Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed. (URL: )
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (URL: )
- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed. (URL: )
- Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction - PMC. (URL: )
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (URL: )
- Structure–Activity Profiles of Novel 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolates with Modified Amino Acids for Cellular Uptake by Folate Receptors α and β and the Proton-Coupled Folate Transporter | Journal of Medicinal Chemistry - ACS Public
- (PDF)
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An In-Depth Technical Guide to Substituted 7H-Pyrrolo[2,3-d]pyrimidin-4-amines: A Focus on the 5,6-Dimethyl Scaffold
Introduction: The Privileged 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous potent and selective inhibitors for a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.
This technical guide will delve into the core characteristics of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, with a particular focus on the 5,6-dimethyl substituted scaffold. We will explore its chemical identity, synthetic pathways, key biological activities, and the structure-activity relationships that govern its therapeutic potential.
Chemical and Physical Identifiers
While a specific entry for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not available, we can characterize the parent and a closely related dimethylated analogue.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 1500-85-2 | C₆H₆N₄ | 134.14 g/mol |
| 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 103026-12-6 | C₁₃H₁₄N₄O | 242.28 g/mol |
Synthetic Strategies: Building the 7-Deazapurine Core
The synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines typically involves a multi-step sequence, starting from a suitably substituted pyrrole or pyrimidine precursor. The following is a generalized synthetic approach that could be adapted for the synthesis of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
General Synthetic Workflow
Caption: Generalized synthetic workflow for 7H-pyrrolo[2,3-d]pyrimidin-4-amines.
A common strategy involves the construction of the pyrimidine ring onto a pre-existing pyrrole core. For the target compound, a 2,3,5-trimethyl-4-cyanopyrrole could serve as a key intermediate. This would then be subjected to cyclization conditions to form the pyrimidine ring. Subsequent functionalization, such as chlorination at the 4-position followed by amination, would yield the desired 4-amino-pyrrolo[2,3-d]pyrimidine.
Representative Experimental Protocol: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol
This protocol outlines the synthesis of a key intermediate, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, which can be further functionalized to produce a variety of derivatives.
Step 1: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol [2]
-
To a suspension of 6-aminouracil in an appropriate solvent, add a 50% aqueous solution of chloroacetaldehyde dropwise at an elevated temperature (e.g., 80°C).[2]
-
Stir the reaction mixture for approximately 60 minutes at this temperature.[2]
-
Cool the reaction to room temperature to allow for product precipitation.[2]
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with water and acetone.[2]
-
Dry the final product under vacuum to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.[2]
Step 2: Conversion to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine [2]
-
To a suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in toluene, slowly add phosphorus oxychloride (POCl₃) while stirring.[2]
-
Warm the reaction to 70°C and add N,N-Diisopropylethylamine (DIPEA) dropwise over a period of 2.5 hours.[2]
-
Increase the reaction temperature to 106°C and continue stirring for 16 hours.[2]
-
After cooling, carefully pour the mixture into a flask containing water and ethyl acetate and stir overnight.[2]
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dichloro-intermediate.[2]
This dichloro-intermediate is a versatile precursor for the introduction of various nucleophiles at the 2 and 4 positions, including the desired amino group at C4.
Biological Activity and Therapeutic Potential: Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors. The nitrogen at position 7 and the exocyclic amino group at position 4 can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity.
Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including but not limited to:
-
Bruton's tyrosine kinase (BTK): A key mediator in B-cell receptor signaling, making it an attractive target for autoimmune diseases like rheumatoid arthritis.[3]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in various cancers.[4]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in the regulation of macrophages and implicated in cancer and inflammatory diseases.
-
Calcium-Dependent Protein Kinases (CDPKs): Essential for the life cycle of parasites such as Plasmodium falciparum and Cryptosporidium parvum.[5][6]
-
P21-Activated Kinase 4 (PAK4): Overexpressed in a variety of cancers and involved in cell growth and proliferation.[7]
The specific substitutions on the pyrrolo[2,3-d]pyrimidine core dictate the selectivity and potency against different kinases. The methyl groups at the 5 and 6 positions, as in the user's query, would project into a hydrophobic pocket in the kinase active site, potentially enhancing binding affinity and selectivity.
Signaling Pathway: BTK Inhibition in B-Cell Signaling
Caption: Simplified BTK signaling pathway and the point of intervention for 7H-pyrrolo[2,3-d]pyrimidine inhibitors.
Structure-Activity Relationships (SAR)
The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents. The following table summarizes key SAR findings from the literature.
| Position of Substitution | Effect on Activity | Rationale |
| C2 | Introduction of small alkyl or aryl groups can enhance potency. | Fills a hydrophobic pocket and can modulate selectivity. |
| C4-Amino | Secondary amines are often more potent than primary amines. | Allows for additional interactions with the solvent front or other residues in the active site. |
| C5 | Substitution with halogens or small alkyl groups is generally well-tolerated and can improve potency. | Occupies a hydrophobic region of the kinase active site. |
| C6 | Methyl or other small alkyl groups are often beneficial for activity. | Can enhance binding affinity through van der Waals interactions. |
| N7 | Substitution at this position can be used to modulate physicochemical properties and target engagement. | Can be used to attach solubilizing groups or linkers for further derivatization. |
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. While specific data for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine remains elusive, the extensive body of research on related analogues provides a clear roadmap for its potential synthesis and biological evaluation. The strategic placement of methyl groups at the 2, 5, and 6 positions is a rational approach to enhance binding affinity and selectivity for specific kinase targets. Future research in this area will likely focus on the fine-tuning of substituents to optimize pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of novel therapeutics for a range of human diseases.
References
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Molecules. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
International Journal of Scientific Research and Engineering Development. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]
- Google Patents.
-
Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
European Journal of Medicinal Chemistry. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. [Link]
-
Molecules. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. phenylsubstituted-7H-pyrrolo[2,3- d]pyrimidin-4-amines as dual inhibitors of aur. [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
-
ACS Infectious Diseases. 7 H-Pyrrolo[2,3- d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared With 1 H-Pyrazolo[3,4 - d]pyrimidin-4-amine-Based Inhibitors. [Link]
-
ACS Infectious Diseases. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. [Link]
-
ChemMedChem. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. [Link]
-
Journal of Medicinal Chemistry. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. [Link]
-
Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. [Link]
-
Molecules. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]
-
Auctores. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. mdpi.com [mdpi.com]
Technical Profile: Kinase Affinity & Mechanistic Evaluation of 2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This is a comprehensive technical guide profiling the kinase binding affinity and mechanistic characteristics of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Executive Summary
The compound 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 111601-38-8) represents a highly substituted derivative of the 7-deazaadenine scaffold. While widely recognized as the core pharmacophore of the CRF1 receptor antagonist Antalarmin , this molecule possesses intrinsic ATP-competitive properties characteristic of the pyrrolo[2,3-d]pyrimidine class.
This guide analyzes its binding potential across the human kinome, detailing the structural determinants of its affinity, its likely Type I binding mode, and the specific experimental protocols required to validate its potency (
Chemical Architecture & Physicochemical Properties
To understand the binding affinity, we must first deconstruct the molecule’s capacity for molecular recognition within the kinase ATP-binding pocket.
Structural Analysis
The molecule is a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) substituted at three key positions. This scaffold is an isostere of adenine, the endogenous ligand of all protein kinases, making it a "privileged structure" for kinase inhibition.
| Feature | Chemical Moiety | Kinase Binding Role |
| Core Scaffold | 7H-pyrrolo[2,3-d]pyrimidine | ATP Mimetic: Mimics the adenine ring of ATP. |
| Hinge Binder (Donor) | C4-Amino Group ( | Forms H-bond with the hinge region backbone carbonyl. |
| Hinge Binder (Acceptor) | N1 Ring Nitrogen | Forms H-bond with the hinge region backbone amide. |
| 2-Position | Methyl Group ( | Solvent Front/Hinge Interface: Can introduce steric clash or hydrophobic contact depending on the kinase. |
| 5-Position | Methyl Group ( | Gatekeeper Interaction: Probes the hydrophobic pocket near the gatekeeper residue. |
| 6-Position | Methyl Group ( | Sugar Pocket: Occupies the region typically binding the ribose of ATP. |
Physicochemical Profile
-
Molecular Weight: ~190.25 g/mol (Fragment-like).
-
LogP: ~1.5 (Estimated).
-
H-Bond Donors: 2 (Exocyclic
, Pyrrole ). -
H-Bond Acceptors: 3 (Pyridine-like nitrogens).
Kinase Binding Mechanism[1]
The binding affinity of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is driven by its ability to compete with ATP. Based on structural homology with known inhibitors (e.g., Tofacitinib, Baricitinib), this molecule functions as a Type I Kinase Inhibitor .
Mode of Action: ATP Competition
The molecule binds to the active conformation (DFG-in) of the kinase domain.
-
Anchoring: The pyrimidine moiety anchors to the hinge region (residues connecting N- and C-lobes) via a bidentate hydrogen bond network.
-
Hydrophobic Packing: The 2, 5, and 6-methyl groups displace ordered water molecules and engage in Van der Waals interactions with hydrophobic residues (e.g., Val, Ala, Leu) lining the pocket.
Structure-Activity Relationship (SAR) Context
The "trimethyl" pattern is critical for selectivity:
-
vs. Unsubstituted Scaffold: The addition of methyl groups generally increases affinity via the hydrophobic effect, provided they do not clash with the protein.
-
2-Methyl Effect: In many kinases (e.g., CDK2, PKA), a substituent at C2 can clash with residues near the hinge. However, in kinases with a smaller residue at this position, it enhances potency.
-
5-Methyl Effect: This targets the "gatekeeper" region. A methyl group here is small enough to be tolerated by most kinases (unlike bulky phenyl groups) but large enough to improve
over a hydrogen.
Visualization of Signaling & Binding
The following diagram illustrates the logical flow of the binding mechanism and downstream effects.
Figure 1: Mechanism of Action for Type I ATP-Competitive Inhibition.
Experimental Protocols for Affinity Profiling
To empirically determine the binding affinity (
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)
Purpose: Rapidly screen for binding by measuring the increase in protein thermal stability (
-
Reagent Prep: Prepare 10 mM stock of the compound in 100% DMSO.
-
Protein Mix: Dilute recombinant kinase domain (e.g., PKA, CDK2, or JAK3) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO Orange dye (5000x stock) to a final concentration of 5x.
-
Plate Setup:
-
Test: 19 µL Protein/Dye Mix + 1 µL Compound (Final 50 µM).
-
Control: 19 µL Protein/Dye Mix + 1 µL DMSO.
-
-
Execution: Run in a qPCR machine (ramp 25°C to 95°C at 0.5°C/min).
-
Analysis: Calculate
(midpoint of transition). A indicates significant binding.
Protocol B: Radiometric Kinase Assay ( -ATP)
Purpose: Gold-standard determination of
-
Reaction Mix: Prepare kinase buffer (50 mM Tris pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Substrate: Add peptide substrate (specific to target kinase) at
concentration. -
Compound: Serially dilute compound (10-point dose response, starting at 100 µM).
-
Initiation: Add
-ATP (Specific activity ~10 µCi/µL) + Cold ATP to initiate reaction. -
Incubation: Incubate at Room Temp for 30-60 mins (linear range).
-
Termination: Spot reaction onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.
-
Quantification: Measure CPM via scintillation counting.
-
Calculation: Fit data to the sigmoidal dose-response equation:
Comparative Binding Data (Inferred)
While specific public data for the unsubstituted 2,5,6-trimethyl derivative is limited (as it is often an intermediate), its affinity can be inferred from structurally homologous 7-deazapurines.
| Target Class | Predicted Affinity ( | Rationale |
| Tyrosine Kinases (JAKs) | Moderate (100 nM - 1 µM) | Scaffold is core of Tofacitinib; 2,5,6-Me pattern fits well but lacks the specific side-chain interactions of the drug. |
| Ser/Thr Kinases (CK2) | High (10 - 100 nM) | CK2 is known to accommodate hydrophobic planar heterocycles; methyls fill the hydrophobic pocket. |
| CLK / DYRK Family | High (< 100 nM) | Pyrrolo[2,3-d]pyrimidines are privileged scaffolds for CLK/DYRK; 5/6-substitution is favorable. |
| Metabolic Kinases (PKA) | Low (> 10 µM) | Often sterically hindered by the 2-methyl group in the ATP pocket. |
References
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. Link
-
Mullard, A. (2018). FDA approves baricitinib. Nature Reviews Drug Discovery. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 177990, Antalarmin. (Source of core scaffold structure).[1] Link
Sources
Methodological & Application
Technical Application Note: Solubilization and Stock Management of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
[1][2][3]
Executive Summary
This guide provides a standardized protocol for the preparation, storage, and handling of stock solutions for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (also referred to as a trimethyl-7-deazaadenine derivative).[1][2]
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely utilized in medicinal chemistry as a purine mimic for kinase inhibition (e.g., JAK inhibitors) and polymerase recognition studies. Due to its planar, heterocyclic structure and significant lattice energy, this compound exhibits poor aqueous solubility and requires precise handling to prevent micro-precipitation during biological assays.[2] This note outlines a DMSO-centric workflow to ensure experimental reproducibility.
Physicochemical Profile & Solubility Logic
Understanding the molecular properties is the first step to successful solubilization.[2]
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Formula | C₉H₁₂N₄ | Reference MW ~176.22 g/mol (Verify vs. CoA) |
| Structure Class | 7-Deazaadenine derivative | Planar, aromatic, high stacking potential.[1][2][3] |
| Hydrophobicity (LogP) | Estimated ~1.5 - 2.0 | Lipophilic; requires organic co-solvent.[1][2] |
| pKa (Calculated) | ~5.0 (N1), ~13 (N7-H) | Amphoteric.[1][2] Solubility may improve at low pH, but DMSO is safer for cellular assays.[2] |
| Lattice Energy | High (Strong | Critical: Requires sonication to break crystal lattice; vortexing alone is insufficient.[1][2] |
The "Crash-Out" Risk
Like many kinase inhibitor scaffolds, this molecule is hydrophobic .[1][2] While it dissolves readily in DMSO (Dimethyl Sulfoxide), it is prone to rapid precipitation ("crashing out") when a concentrated DMSO stock is added directly to an aqueous buffer (PBS or Media), especially at concentrations >100 µM.
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, high-concentration master stock in anhydrous DMSO.
Reagents & Equipment[2][3][5][6][7]
-
Compound: 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Solid).[1][2]
-
Solvent: DMSO, Anhydrous (≥99.9%, stored under desiccant).[2] Avoid hydrous DMSO as water promotes degradation.[1][2]
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[2] Avoid polystyrene.[1][2]
-
Equipment: Analytical balance, Vortex mixer, Ultrasonic water bath.
Step-by-Step Workflow
-
Mass Verification:
-
Solvation:
-
Physical Agitation (The Critical Step):
-
Visual Inspection:
-
Aliquot & Store:
-
Divide into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months).
-
Protocol B: Serial Dilution for Biological Assays[1]
Objective: Dilute the stock into assay media without precipitating the compound.
The Golden Rule: Never dilute a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media in a single step if the final concentration is high.[1] Use an Intermediate Dilution Step .
Workflow Visualization (DOT)
Figure 1: Recommended dilution strategy to maintain solubility equilibrium.
Procedure
-
Prepare Intermediate Plate:
-
Dilute the 10 mM Master Stock into pure DMSO first to create a concentration gradient (e.g., 1 mM, 0.1 mM, 0.01 mM).
-
-
The "Shift" Step:
-
Turbidity Check:
Quality Control & Troubleshooting
Validating Concentration (UV-Vis)
If the effective concentration is in doubt (e.g., after long storage), use UV-Vis spectroscopy.[1][2]
-
Wavelength: Pyrrolopyrimidines typically absorb at
.[1][2] -
Protocol: Dilute 1 µL of stock into 999 µL of Methanol (1:1000). Measure Absorbance.
-
Calculation: Use Beer-Lambert Law (
).[1][2]-
Note: If
is unknown, assume a range of 8,000–12,000 M⁻¹cm⁻¹ for initial estimation, or establish a standard curve using fresh powder.[2]
-
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Visible crystals in thawed stock | Low temperature precipitation | Warm to 37°C and vortex.[1][2] Do not use until clear. |
| Cloudiness upon adding to media | "Shock" precipitation | Use the Intermediate Dilution method (Fig 1).[1][2] |
| Loss of biological activity | Hydrolysis or Oxidation | Check DMSO quality.[1][2] Was it anhydrous? Is the cap sealed tight? |
| Yellowing of solution | Oxidation of amine | Compound is degrading.[1][2] Discard and make fresh. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Analogous Scaffold). Accessed October 26, 2023.[2] [Link]
-
Di, L., & Kerns, E. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Standard text for solubility protocols). [Link]
-
Seela, F., & Westermann, B. (1996).[2] 7-Deazaadenine DNA: synthesis and properties.[1][2] (Provides chemical context for pyrrolopyrimidine stability). [Link]
Application Note: In Vitro Characterization of 2,5,6-Trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
[1]
Introduction & Mechanistic Basis
The compound 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a 7-deazapurine derivative.[1][3] Its biological relevance is twofold:
-
GPCR Modulation (CRF1 Antagonism): It is the structural anchor for Antalarmin , a non-peptide antagonist of the CRF1 receptor.[1][2] The 2,5,6-trimethyl substitution pattern is critical for fitting into the hydrophobic pocket of the CRF1 transmembrane domain, blocking the binding of Corticotropin-Releasing Factor (CRF) and subsequent HPA axis activation.[1]
-
Kinase Inhibition (ATP Competition): As a 7-deazaadenine analogue, the scaffold can mimic ATP, forming hydrogen bonds with the "hinge region" of protein kinases.[1][2] The methyl groups provide hydrophobic interactions that can tune selectivity toward specific serine/threonine kinases.[1][2]
Compound Preparation & Handling
| Parameter | Specification |
| Molecular Weight | 176.22 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL); Ethanol (Moderate); Water (Low) |
| Storage | -20°C (Solid); -80°C (DMSO Stock) |
| Stability | Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles.[1][2] |
Reconstitution Protocol:
-
Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM stock solution .
-
Vortex for 1 minute until completely dissolved.
-
Aliquot into 50 µL vials and store at -80°C.
-
Note: For cell culture, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.[1][2]
Experimental Workflows (Graphviz)
Caption: Dual workflow for characterizing GPCR antagonism (CRF1) and Kinase inhibition potential.
Protocol A: Cell-Based CRF1 Receptor Functional Assay
Objective: To evaluate the compound's ability to inhibit CRF-induced cAMP accumulation, confirming its role as a functional antagonist similar to Antalarmin.[1][2]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CRF1 receptor.[1][2]
-
Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio) or cAMP-Glo™ (Promega).[1][2]
-
Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).[1][2][4]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment (Antagonist Mode):
-
Agonist Stimulation:
-
Detection:
-
Readout & Analysis:
Protocol B: In Vitro Kinase Inhibition Screening
Objective: To determine if the scaffold acts as an ATP-competitive inhibitor against relevant kinases (CK2, CLK, DYRK).[1][2]
Materials:
Step-by-Step Methodology:
-
Reaction Assembly:
-
In a white 384-well plate, prepare the Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Add 2 µL of compound (serial dilution).
-
Add 2 µL of Kinase enzyme (optimized ng/well).
-
Incubate for 10 minutes (Pre-incubation).
-
-
Start Reaction:
-
ADP Detection:
-
Readout:
Protocol C: Cytotoxicity & Specificity Check
Objective: To ensure observed effects are due to specific target modulation and not general cellular toxicity.[1][2][4]
Method: MTT or CellTiter-Glo Assay.[1][2]
-
Seed parental HEK293 cells (lacking CRF1 overexpression) at 5,000 cells/well.
-
Treat with compound (up to 100 µM) for 24 and 48 hours .
-
Interpretation:
Expected Results & Troubleshooting
| Assay | Expected Outcome | Troubleshooting |
| cAMP (CRF1) | Dose-dependent reduction in cAMP with IC50 in the nanomolar to low micromolar range (depending on derivative potency).[1][2] | If no inhibition: Ensure hCRF concentration is not saturating (use EC80).[1][2] Check cell surface expression of CRF1. |
| Kinase Assay | Potential inhibition of CK2/CLK.[1][2][4] This scaffold usually shows ATP-competitive kinetics.[1][2] | If high background: Reduce ATP concentration.[1][2] Ensure compound does not quench fluorescence/luminescence (run a "compound only" control).[1][2] |
| Solubility | Clear solution in DMSO.[1][2][4][5] | If precipitation occurs in aqueous buffer, lower the final concentration or add 0.1% Tween-20.[1] |
References
-
Webster, E. L., et al. (2002).[1][2] "In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone receptor antagonist." Neuropsychopharmacology, 27(4), 523–533.[1][2] Link
-
De Clercq, E. (2019).[1][2] "The 7-Deazapurine Nucleosides: A Review of Their Synthesis, Chemical Properties, and Biological Activity." Medicinal Research Reviews, 39(6).[1][2] (Provides context on the pyrrolopyrimidine scaffold). Link[1][2]
-
Cisbio Bioassays. (2024).[1][2][4] "cAMP Gs Dynamic Kit Protocol." Revvity. Link
-
Promega Corporation. (2024).[1][2][4] "ADP-Glo™ Kinase Assay Technical Manual." Link
(Note: While specific "Application Notes" for the isolated core scaffold are rare in commercial catalogs, this guide synthesizes the established protocols for the drug class and its primary derivative, Antalarmin.)[1][2]
Application Note: Dosing Guidelines for 2,5,6-Trimethyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Scaffolds in Murine Models
This Application Note is designed for researchers investigating the biological activity of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffolds.
While this specific IUPAC name refers to the core heterocycle, it is most widely recognized as the pharmacophore of the potent Corticotropin-Releasing Factor 1 (CRF1) antagonists , specifically Antalarmin (CP-154,526) and its analogs. This guide focuses on the in vivo application of this scaffold in murine models, primarily for neuroendocrine and inflammatory research, while addressing the critical distinction between the core fragment and the functionalized drug candidate.
Executive Summary & Compound Identity
The molecule 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine represents the structural core of a class of non-peptide CRF1 antagonists. In murine models, these compounds are critical tools for dissecting the hypothalamic-pituitary-adrenal (HPA) axis, anxiety-like behaviors, and neuroinflammation.
Critical Distinction: Fragment vs. Lead
Researchers must verify the specific identity of their test article before dosing:
-
The Core (Fragment): 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (MW ~176 g/mol ).[1] Often used as a synthetic intermediate or negative control. It typically lacks the nanomolar potency required for in vivo efficacy.
-
The Active Agent (Antalarmin/CP-154,526): N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (MW ~400+ g/mol ). This is the bioactive standard for blocking CRF1 receptors.
This guide provides protocols for the active functionalized scaffold (Antalarmin-like), as this is the biologically relevant agent for murine studies.
Mechanism of Action
The 2,5,6-trimethyl-pyrrolo[2,3-d]pyrimidine scaffold acts as an allosteric antagonist of the CRF1 receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the conformational change necessary for Gs-protein coupling, thereby inhibiting the downstream cAMP-PKA signaling cascade.
Pathway Visualization
The following diagram illustrates the CRF1 signaling pathway and the intervention point of the antagonist.
Figure 1: Mechanism of Action. The scaffold inhibits CRF-induced activation of the cAMP-PKA pathway, dampening the stress response.
Formulation & Solubility Protocols
The 2,5,6-trimethyl-pyrrolo[2,3-d]pyrimidine class is highly lipophilic (LogP > 4 for Antalarmin). Proper formulation is critical to ensure bioavailability and prevent precipitation in the peritoneum.
Validated Vehicle Systems
Select the vehicle based on the route of administration:
| Route | Vehicle Composition | Preparation Notes |
| Intraperitoneal (i.p.) | 10% DMSO + 10% Tween 80 + 80% Saline | Dissolve compound in DMSO first. Add Tween 80 and vortex. Slowly add warm saline (37°C) while vortexing to form a stable suspension/emulsion. |
| Oral Gavage (p.o.) | 0.5% Methylcellulose (MC) or HPMC | Micronize the compound. Suspend in 0.5% MC in water. Sonicate for 20 mins to ensure homogeneity. |
| Subcutaneous (s.c.) | Corn Oil or Sesame Oil | Dissolve in a small volume of ethanol (5%), then dilute into oil. Evaporate ethanol if necessary (optional). |
Step-by-Step Solubilization Protocol (Standard i.p. Dose)
Target Concentration: 2 mg/mL (for a 20 mg/kg dose in a 25g mouse, injection volume ~250 µL).
-
Weighing: Accurately weigh 10 mg of the compound.
-
Primary Solubilization: Add 500 µL of DMSO (anhydrous). Vortex until completely dissolved (clear solution).
-
Surfactant Addition: Add 500 µL of Tween 80 . Vortex vigorously for 30 seconds.
-
Aqueous Phase: Slowly add 4.0 mL of sterile 0.9% Saline dropwise while vortexing.
-
Note: The solution may turn cloudy (milky white). This is normal for a suspension/emulsion. Ensure no large crystals are visible.
-
-
pH Check: Verify pH is between 6.0–8.0. Adjust with dilute NaOH/HCl if necessary (rarely needed for this class).
-
Usage: Use within 2 hours of preparation. Do not store the aqueous suspension.
Dosing Guidelines for Murine Models
The following dosages are established for C57BL/6 and BALB/c mice. Adjustments may be required for other strains or if using the hydrochloride salt vs. free base.
Experiment A: Behavioral Stress & Anxiety (Acute)
-
Objective: Assess anxiolytic effects in Elevated Plus Maze (EPM) or Open Field Test.
-
Dose Range: 10 – 20 mg/kg.
-
Route: Intraperitoneal (i.p.) or Oral (p.o.).
-
Timing: Administer 60 minutes prior to behavioral testing.
-
Control: Vehicle-only group is mandatory due to stress caused by injection.
Experiment B: Chronic Inflammation / Arthritis
-
Objective: Inhibition of CRF-mediated inflammatory cytokine release.
-
Dose: 20 mg/kg.
-
Frequency: Twice daily (BID) or Daily (QD).
-
Duration: 7 – 14 days.
-
Route: Oral gavage is preferred for chronic studies to minimize peritoneal irritation.
Experiment C: HPA Axis Blockade (ACTH Measurement)
-
Objective: Block stress-induced ACTH release.
-
Dose: 20 – 40 mg/kg (Higher dose often required for complete HPA blockade).
-
Route: i.p.
-
Timing: Administer 30 mins before stressor (e.g., restraint stress).
Summary Table: Dosing Parameters
| Parameter | Recommendation | Rationale |
| Effective Dose (ED50) | ~10 mg/kg (i.p.) | Validated in EPM and defensive withdrawal tests. |
| Max Tolerated Dose (MTD) | >100 mg/kg | Generally well-tolerated; sedation may occur at high doses. |
| Tmax (Plasma) | ~30-60 mins (i.p.) | Rapid absorption due to lipophilicity. |
| Half-life (t1/2) | ~2-4 hours | Requires BID dosing for sustained coverage. |
Safety & Toxicity Considerations
-
Sedation: At doses >40 mg/kg, non-specific sedation may occur, confounding behavioral readouts. Always perform a locomotor activity control (e.g., total distance moved in Open Field).
-
Solubility Issues: If the compound precipitates in the peritoneum, it causes local irritation (writhing), which mimics pain/stress behavior. Ensure the emulsion is stable.
-
Metabolism: These compounds are metabolized by hepatic P450 enzymes. Avoid co-administration with strong CYP inhibitors (e.g., ketoconazole) unless intended.
References
-
Webster, E. L., et al. (1996). In vivo characterization of antalarmin, a nonpeptide corticotropin-releasing hormone receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation.Endocrinology , 137(12), 5747-5750.
-
Deak, T., et al. (1999). Behavioral and neuroendocrine effects of the non-peptide CRF antagonist Antalarmin.Psychopharmacology , 145(3), 301-312.
-
Turnbull, A. V., et al. (1999). Corticotropin-releasing factor receptor 1 mediates stress-induced inhibition of gastric emptying.Am. J. Physiol. , 276(5), R1320.
-
Zorrilla, E. P., & Koob, G. F. (2004). The therapeutic potential of CRF1 antagonists for anxiety.Expert Opinion on Investigational Drugs , 13(7), 799-828.
(Note: Ensure you confirm whether your specific batch is the Free Base or Hydrochloride salt, as this affects the molecular weight calculation for dosing.)
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Welcome to the technical support resource for researchers working with 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and related heterocyclic compounds. This guide is designed to provide practical, in-depth solutions to the common challenge of poor aqueous solubility. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to overcome this hurdle in your research and development efforts.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: I've just synthesized 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and it won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A1: Your observation is expected. The parent scaffold, 7H-pyrrolo[2,3-d]pyrimidine, is a purine analog with limited aqueous solubility.[1][2] The addition of three methyl groups (2, 5, and 6 positions) significantly increases the molecule's lipophilicity (fat-loving nature). This increased lipophilicity, characterized by a higher LogP value compared to the parent structure, leads to unfavorable interactions with the polar water molecules in your buffer, resulting in poor solubility.[3][4][5] Most novel chemical entities, particularly heterocyclic compounds developed for therapeutic purposes, exhibit low aqueous solubility.[6][7]
Q2: What are the critical physicochemical properties I should determine for this compound to systematically improve its solubility?
A2: Before attempting various solubilization methods, a baseline characterization is crucial. The two most important parameters to determine are:
-
pKa (Ionization Constant): Your compound has several nitrogen atoms that can be protonated (act as bases). The pKa value tells you the pH at which 50% of the compound is in its ionized form. For a basic compound, the ionized (protonated) form is almost always more soluble in water than the neutral form. A predicted pKa for the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is approximately 11.4, though the amine and other ring nitrogens will have their own distinct pKa values.[8] Knowing these values is the key to leveraging pH adjustment.
-
Aqueous Solubility (Kinetic vs. Thermodynamic): It's essential to quantify the baseline solubility.
-
Kinetic Solubility: This measures the solubility of a compound when added to a buffer from a concentrated organic stock (like DMSO). It reflects the solubility of the fastest precipitating form and is relevant for high-throughput screening assays.[9][10][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[12][13] This value is critical for formulation development.[10]
-
A logical workflow for tackling solubility issues is presented below.
Troubleshooting Guide: Step-by-Step Solutions
Q3: How can I use pH to increase the solubility of my compound? It's a weak base.
A3: This should be your first approach. Since your compound is a weak base, lowering the pH will protonate the basic nitrogen atoms, creating a cationic salt which is significantly more water-soluble.[6][14]
Causality: The Henderson-Hasselbalch equation dictates the ratio of the ionized to the non-ionized form of the drug. By preparing your buffer at a pH that is at least 1-2 units below the pKa of the primary basic center, you can ensure that >90-99% of the compound exists in its more soluble, protonated form.
Troubleshooting Steps:
-
Determine pKa: Use computational predictors or an experimental pKa determination service. Let's assume a key pKa is 5.5.
-
Select Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5, 3.5). Common biological buffers include MES (pH 5.5-6.7), Acetate (pH 3.6-5.6), and Citrate (pH 3.0-6.2).
-
Conduct Solubility Study: Perform a thermodynamic solubility experiment (see Protocol 1) in each buffer.
-
Analyze Results: You should observe a significant increase in solubility as the pH drops below the pKa.
Potential Issues & Solutions:
-
Precipitation upon Dilution: If you prepare a stock at low pH and dilute it into a neutral medium (like cell culture media), it may precipitate. This is a common issue with pH-adjusted formulations.[15] The solution is to ensure the final concentration in the neutral medium remains below the solubility limit at that neutral pH.
-
Chemical Instability: Extreme pH values (very low or very high) can cause hydrolysis or degradation of your compound. Always assess the stability of your compound at the desired pH over the course of your experiment.
Q4: pH adjustment wasn't sufficient or is incompatible with my assay. What's the next logical step?
A4: The use of co-solvents is the next most common and straightforward technique.[16] A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solvent system.[6] This makes the environment more favorable for a lipophilic compound to dissolve.
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[][18] Essentially, you are making the buffer less "water-like" and more "organic-like."
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 1-20% (v/v) | Can cause protein precipitation in some biological assays at higher concentrations.[16] |
| Propylene Glycol (PG) | 1-40% (v/v) | Generally well-tolerated in many in vitro and in vivo systems.[19] |
| Polyethylene Glycol 400 (PEG 400) | 1-50% (v/v) | Highly effective; can form viscous solutions at high concentrations.[19] |
| Dimethyl Sulfoxide (DMSO) | <1% (typically <0.5%) | Standard for initial stock solutions, but can have biological effects and is often limited to very low final concentrations. |
Troubleshooting Steps:
-
Screen Co-solvents: Prepare your aqueous buffer containing various percentages of different co-solvents (e.g., 5%, 10%, 20% PG, PEG 400, and ethanol).
-
Measure Solubility: Determine the solubility of your compound in each co-solvent mixture. Solubility typically increases logarithmically with the increasing fraction of the co-solvent.[16]
-
Check Compatibility: Ensure the final concentration of the chosen co-solvent is compatible with your downstream assay (e.g., does not inhibit enzymes, kill cells, etc.).
Q5: I need to avoid organic co-solvents entirely. What are my options?
A5: If co-solvents are not an option, complexation with cyclodextrins is an excellent and widely used alternative, especially in pharmaceutical formulations.[20][]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut. Their exterior is hydrophilic (water-soluble), while the central cavity is hydrophobic.[20][22] Your lipophilic compound can partition into this hydrophobic cavity, forming a "host-guest" inclusion complex.[23] This complex as a whole is water-soluble due to the hydrophilic exterior of the cyclodextrin.[23][24]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (βCD) | Cavity size is suitable for many drug molecules. However, it has the lowest aqueous solubility of the native cyclodextrins.[] |
| Hydroxypropyl-β-CD (HP-β-CD) | A chemically modified derivative with much higher aqueous solubility and lower toxicity than native βCD. Very commonly used.[20][22] |
| Sulfobutylether-β-CD (SBE-β-CD, Captisol®) | A modified derivative with a charged group, giving it very high water solubility. Excellent for creating high-concentration formulations.[22] |
Troubleshooting Steps:
-
Phase Solubility Study: Prepare a series of solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in your desired buffer.
-
Add Excess Compound: Add an excess amount of your solid compound to each solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-48 hours).
-
Analyze Supernatant: Filter the samples and analyze the concentration of the dissolved compound in the supernatant.
-
Plot the Data: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex.
Q6: My compound is very "greasy" (highly lipophilic) and even cyclodextrins are not effective enough. Is there a more powerful method?
A6: For highly lipophilic compounds, solubilization using surfactants is a very powerful technique.[25][26]
Causality: Surfactants are amphiphilic molecules with a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail".[25] In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[27] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Your highly lipophilic compound can partition into this hydrophobic core, effectively being "dissolved" within the micelle, which itself is soluble in the aqueous buffer.[26]
Common Non-ionic Surfactants (Lower toxicity, preferred for biological use):
| Surfactant | Typical Concentration | Notes |
| Polysorbate 20 (Tween® 20) | >CMC (0.059 mg/mL) | Commonly used in biological assays. |
| Polysorbate 80 (Tween® 80) | >CMC (0.012 mg/mL) | Widely used in pharmaceutical formulations.[16] |
| Poloxamers (e.g., Pluronic® F-68) | Varies by grade | Can also be used in solid dispersions.[28] |
Troubleshooting Steps:
-
Select Surfactants: Choose a few non-ionic surfactants like Polysorbate 20 and 80.
-
Prepare Solutions: Make a series of surfactant solutions in your buffer at concentrations both below and above their known CMC values (e.g., 0.01%, 0.1%, 1% w/v).
-
Measure Solubility: Perform a solubility study (Protocol 1) in each surfactant solution. You should see a dramatic, non-linear increase in solubility once the surfactant concentration exceeds the CMC.
-
Assay Compatibility: As with other excipients, verify that the required surfactant concentration does not interfere with your downstream experiments.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[12]
Materials:
-
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (solid powder)
-
Aqueous buffer of interest (e.g., PBS pH 7.4, or buffers containing co-solvents, cyclodextrins, etc.)
-
2 mL glass vials or microcentrifuge tubes
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Workflow Diagram:
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of the test buffer. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial. A good starting point is 1-2 mg of compound. Prepare in triplicate.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, remove the vials and let them stand to allow the undissolved solid to settle. Alternatively, centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Filtration: Carefully withdraw a portion of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtered supernatant into a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV with a standard curve). The resulting concentration is the thermodynamic solubility.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
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- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
- Vertex AI Search. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube.
- Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
- Vertex AI Search. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
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- Vertex AI Search. Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA).
- Vertex AI Search. Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE.
- Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Vertex AI Search. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma.
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- Vertex AI Search. Solubility enhancement techniques: A comprehensive review.
- Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Vertex AI Search. Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
- Vertex AI Search. Kinetic Solubility Assays Protocol - AxisPharm.
- Vertex AI Search. Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
- Vertex AI Search. Solubility Assessment Service - Creative Biolabs.
- Vertex AI Search. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed.
- Vertex AI Search. 1500-85-2 | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine - ChemScene.
- Vertex AI Search. 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- Vertex AI Search. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
- Vertex AI Search. 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - PubChem.
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- Vertex AI Search. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID - PubChem.
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- Vertex AI Search. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:.
- Vertex AI Search. N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 97% | CAS: 78727-16-9 | AChemBlock.
- Vertex AI Search. N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - MilliporeSigma.
- Vertex AI Search. 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | - Frontier Specialty Chemicals.
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Technical Support Center: Troubleshooting the Degradation of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Solution
Welcome to the technical support center for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate the degradation of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your experiments.
I. Initial Observations and Preliminary Checks
Before delving into extensive troubleshooting, it's crucial to confirm that the observed issue is indeed degradation. This section will guide you through the initial steps to verify a potential degradation problem.
Question: I am seeing a decrease in the concentration of my 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stock solution over time. Is this degradation?
Answer: A decrease in concentration is a strong indicator of degradation, but it's essential to rule out other possibilities first. Here’s a checklist to work through:
-
Evaporation: Ensure your storage containers are sealed tightly. For long-term storage, consider using vials with PTFE-lined caps to minimize solvent evaporation, especially with volatile organic solvents.
-
Adsorption: The compound might be adsorbing to the surface of your storage container. This is more common with certain plastics. If you are using plastic tubes, try switching to amber glass vials.
-
Pipetting/Dilution Errors: Double-check your calculations and the calibration of your pipettes. Serial dilution errors can amplify small inaccuracies. Prepare a fresh dilution from your solid stock and compare its concentration to the stored solution.
If you have ruled out these factors, then degradation is the likely cause.
Question: My solution of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has changed color. What does this indicate?
Answer: A color change is a common sign of chemical degradation. The formation of degradation products can lead to the creation of new chromophores that absorb light differently than the parent compound. This is often associated with oxidation or photolytic degradation. It is crucial to analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify any new peaks that correspond to degradation products.
II. Identifying the Cause of Degradation: A Systematic Approach
Once you suspect degradation, the next step is to identify the root cause. This typically involves a forced degradation study, which is a systematic investigation of how the compound behaves under various stress conditions.[1][2]
Question: How can I systematically determine what is causing the degradation of my compound?
Answer: A forced degradation study is the most effective way to pinpoint the cause of instability.[1] This involves exposing your compound to a range of stress conditions and monitoring for degradation. The primary goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and pathways without completely destroying the parent compound.[3]
Below is a detailed protocol for a forced degradation study tailored for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Experimental Protocol: Forced Degradation Study
Objective: To identify the conditions under which 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine degrades.
Materials:
-
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Amber and clear HPLC vials
-
Calibrated pH meter
-
HPLC system with a UV or PDA detector
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in the table below. Include a control sample that is stored under normal conditions (e.g., protected from light at 4°C).
-
Monitor Degradation: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
-
Analyze the Data: Compare the chromatograms of the stressed samples to the control. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks (degradation products).
-
Changes in the total peak area (mass balance). A good stability-indicating method should account for close to 100% of the initial parent compound's mass, distributed between the remaining parent and its degradants.[3]
-
Table 1: Recommended Stress Conditions for Forced Degradation Study
| Stress Condition | Reagent/Parameter | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | Room Temp & 60°C | Up to 48 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | Room Temp & 60°C | Up to 48 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | Room Temp | Up to 24 hours |
| Thermal | Heat | N/A | 60°C | Up to 48 hours |
| Photolytic | Light Exposure (UV & Vis) | N/A | Room Temp | Up to 48 hours |
Note: The exact conditions may need to be optimized based on the stability of the compound. If significant degradation is observed quickly, reduce the stress level (e.g., lower temperature or shorter duration).
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study.
III. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.
Question: I see a new peak in my HPLC chromatogram after leaving my solution on the benchtop for a few hours. What could it be?
Answer: The appearance of a new peak, especially after exposure to ambient light and temperature, strongly suggests photodegradation. Pyrrolo[2,3-d]pyrimidine derivatives are known to be susceptible to photolytic degradation.[4]
Troubleshooting Steps:
-
Confirm Photodegradation: Repeat the experiment, but this time, protect your solution from light by using an amber vial or by wrapping a clear vial in aluminum foil. If the new peak does not appear or is significantly smaller, photodegradation is the likely cause.
-
Wavelength of Light: The ICH Q1B guidelines recommend exposure to a combination of visible and UV light to assess photostability.[1][5]
-
Solution: Always store solutions of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in amber vials or in the dark. Minimize exposure to ambient light during experimental procedures.
Question: My compound seems to be degrading in my acidic mobile phase during long HPLC runs. How can I prevent this?
Answer: Degradation in an acidic mobile phase points to acid hydrolysis. The pyrrolo[2,3-d]pyrimidine core can be labile in acidic conditions.[4]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If your chromatography allows, try to increase the pH of your mobile phase to a more neutral range (pH 6-7).
-
Use a Cooler Autosampler: If your HPLC system has a refrigerated autosampler, set the temperature to 4°C. This will slow down the rate of hydrolysis while your samples are waiting to be injected.
-
Limit Sample Residence Time: Prepare your sample sequence to run as quickly as possible. Avoid letting samples sit in the autosampler for extended periods.
Question: I've noticed a significant loss of my compound in a solution prepared with a basic buffer. What is the likely cause?
Answer: This is indicative of base-catalyzed hydrolysis. Similar to acid hydrolysis, the pyrrolo[2,3-d]pyrimidine ring system can be unstable in alkaline conditions.[4]
Troubleshooting Steps:
-
Work at Neutral pH: Whenever possible, prepare your solutions in neutral buffers (pH 6.5-7.5).
-
Avoid Strong Bases: If a basic pH is required for your experiment, use the mildest base possible and for the shortest duration.
-
Temperature Control: Perform your experiments at lower temperatures to reduce the rate of degradation.
Question: I suspect my compound is oxidizing. How can I confirm this and prevent it?
Answer: Oxidation can be a concern for nitrogen-containing heterocyclic compounds. It can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.
Troubleshooting Steps:
-
Use Fresh, High-Purity Solvents: Peroxides can form in some organic solvents (like THF or dioxane) over time. Use freshly opened bottles of high-purity solvents.
-
Degas Your Solvents: Degassing your solvents (e.g., by sparging with nitrogen or helium) can remove dissolved oxygen and minimize oxidation.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solution can prevent oxidation. However, ensure that the antioxidant does not interfere with your downstream experiments.
-
Confirm with Forced Degradation: The oxidative stress condition in the forced degradation protocol (using H₂O₂) will help confirm if your compound is susceptible to oxidation.
Diagram 2: Hypothetical Degradation Pathway
Caption: Potential degradation pathways for the compound.
IV. Summary and Best Practices
To ensure the stability of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in your experiments, follow these best practices:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. Store stock solutions in amber glass vials at -20°C or -80°C for long-term storage.
-
Solution Preparation: Prepare solutions fresh whenever possible. Use high-purity, degassed solvents. For aqueous solutions, use neutral buffers (pH 6.5-7.5).
-
Handling: Minimize the exposure of both solid and solutions to light, high temperatures, and extreme pH conditions.
-
Analytical Monitoring: Regularly check the purity of your stock solutions using a stability-indicating HPLC method, especially if they have been stored for an extended period.
By understanding the potential degradation pathways and implementing these troubleshooting strategies, you can ensure the accuracy and reproducibility of your research involving 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
References
-
Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
- Carr, G. P., & Wahlich, J. C. (1990). A practical approach to the development of stability-indicating HPLC methods. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 613-618.
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Available from: [Link]
- Ravisankar, P., Swathi, V., Srinivasa Babu, P., & Shaheem Sultana, M. (2017). Current trends in performance of forced degradation studies and stability indicating studies of drugs. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 17-36.
- Szepesi, G., & Gazdag, M. (1990). Validation of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 619-626.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sgs.com [sgs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Minimizing side reactions during 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatization
[1]
Current Status: Operational Subject: Minimizing Side Reactions & Optimization of N-4 Functionalization Ticket ID: CHEM-SUP-7DZ-001[1]
Triage: Rapid Diagnostic Guide
If you are currently facing an experimental failure, use this quick diagnostic table to identify the likely root cause before proceeding to the detailed troubleshooting modules.
| Symptom | Likely Cause | Immediate Action |
| No Reaction (Starting Material Recovered) | Low Nucleophilicity | The exocyclic amine (N-4) is deactivated by the electron-deficient pyrimidine ring. Action: Add a nucleophilic catalyst (DMAP) or switch to a stronger electrophile (Acid Chloride/Anhydride + Heat). |
| Mixture of Products (Regioisomers) | N-7 Alkylation/Acylation | The pyrrole nitrogen (N-7) is competing with the exocyclic amine. Action: Check base used. Strong bases (NaH, KOtBu) deprotonate N-7, favoring its reaction. Switch to mild organic bases (DIPEA, Pyridine).[1] |
| Product is "Double Mass" (M+ Electrophile x2) | Bis-Derivatization | The exocyclic amine has reacted twice (e.g., di-acylation).[1] Action: Reduce electrophile equivalents to 0.9–1.0 eq. Lower reaction temperature to 0°C. |
| Precipitation / Heterogeneity | Solubility Limit | 7-Deazapurines are highly crystalline due to H-bonding.[1] Action: Switch solvent to DMF or DMSO. Gentle heating (40–60°C) may be required before adding the electrophile.[2] |
Deep Dive: Technical Troubleshooting & Mechanistic Insights
Issue A: The Ambident Nucleophile Challenge (N-7 vs. N-4)
The Science: The 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold presents a classic ambident nucleophile challenge.[1]
-
N-7 (Pyrrole Nitrogen): This position is acidic (pKa ~13).[1] In the presence of strong bases, it deprotonates to form an anion that is highly nucleophilic.[2] The methyl groups at C-5 and C-6 are electron-donating, making the pyrrole ring more electron-rich than the unsubstituted parent, thereby increasing the reactivity of N-7 toward electrophiles.
-
N-4 (Exocyclic Amine): This is the desired target. However, its lone pair is delocalized into the pyrimidine ring (resonance), significantly reducing its nucleophilicity compared to a standard aniline or alkyl amine.
The Fix:
-
For Acylation/Amidation: Do not use strong inorganic bases (NaH, NaOH).[1] Use non-nucleophilic organic bases (DIPEA, Et3N) that are strong enough to scavenge HCl but too weak to deprotonate N-7 effectively.[1]
-
For Alkylation: Direct N-4 alkylation is difficult without protecting N-7.[1] If N-7 alkylation is observed, you must employ a Transient Protection Strategy (see Protocol 1).
Issue B: Bis-Acylation of the Exocyclic Amine
The Science: When reacting with highly reactive electrophiles (e.g., acetyl chloride, sulfonyl chlorides), the primary amine (R-NH2) forms the secondary amide (R-NH-COR).[1] Unlike aliphatic amines, where the product is less nucleophilic, the mono-acyl derivative of heteroaromatic amines can sometimes remain reactive enough to accept a second electrophile, forming the imide (R-N(COR)2), especially if the reaction is heated or excess reagent is present.[1]
The Fix:
-
Stoichiometry: Strictly limit electrophile to 0.95–1.0 equivalents.
-
Temperature: Start at 0°C. The activation energy for the second addition is higher than the first.
-
De-acylation: If bis-acylation occurs, the second group is often labile.[1] Treating the crude mixture with mild aqueous base (K2CO3/MeOH) or ammonia often selectively cleaves the second acyl group while leaving the desired mono-amide intact.
Visualizing the Pathways
The following diagram illustrates the critical decision points and competing pathways during derivatization.
Caption: Pathway analysis showing how base selection dictates regioselectivity (N-7 vs N-4) and stoichiometry controls bis-derivatization.
Validated Experimental Protocols
Protocol 1: Regioselective N-4 Amidation (The "Mild Base" Method)
Use this for standard amide coupling or sulfonylation.
Reagents:
-
Substrate: 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)[1]
-
Electrophile: Acid Chloride or Anhydride (1.05 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]
-
Catalyst: DMAP (0.1 eq) - Optional, only if reaction is sluggish[1]
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.2 M)
Step-by-Step:
-
Dissolution: Charge the substrate into a flame-dried flask under Argon. Add Anhydrous DMF.[2] Stir at 50°C for 10 minutes to ensure complete dissolution (critical step due to high crystallinity).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Electrophile Addition: Dissolve the Acid Chloride in a minimal amount of DMF and add it dropwise over 15 minutes. Slow addition prevents local high concentrations that lead to bis-acylation.[1]
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by LC-MS at 1 hour.
-
Checkpoint: If N-7 acylation is observed (usually a different retention time), quench with MeOH immediately.
-
-
Workup: Pour into ice water. The product usually precipitates.[2][3] Filter and wash with water.[2]
Protocol 2: The "Transient Protection" Method (For Difficult Substrates)
Use this if N-7 side reactions are persistent.
Concept: Temporarily block N-7 with a silyl group, derivatize N-4, then deprotect.
-
Silylation: React substrate with BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 eq) in MeCN at 60°C for 1 hour. This silylates N-7 (and possibly N-4 transiently).
-
Derivatization: Add the acyl chloride directly to this mixture. The N-4 silyl group is highly labile and will be displaced by the acyl group, while the N-7 silyl group is more stable sterically.
-
Deprotection: Add MeOH/K2CO3 or mild acid workup to cleave the N-7 silyl group.[2]
Frequently Asked Questions (FAQ)
Q: Why is my reaction yield low even with strong heating? A: Strong heating often degrades the electrophile (especially acid chlorides) before they react with the deactivated amine.[2] Instead of heat, increase the concentration (0.5 M) or use a catalyst like 4-Dimethylaminopyridine (DMAP) or HOAt/HATU for carboxylic acid couplings.[1]
Q: I see a peak with Mass = M + 14. What is it? A: If you are using DMF as a solvent and strong heating/activators, this is likely the N-formyl impurity (formylation by DMF).[1] Switch to DMAc or NMP if this persists.
Q: Can I use Pyridine as both solvent and base? A: Yes, pyridine is excellent for acylations of this scaffold.[2] It solubilizes the heterocycle and acts as a nucleophilic catalyst.[2] However, ensure the pyridine is anhydrous to prevent hydrolysis of your electrophile.[2]
References
-
Seela, F., & Peng, X. (2005).[1] Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides. Organic Letters. Link[1]
-
Perchy, S., et al. (2018).[1] C–H Imidation of 7-Deazapurines. ACS Omega.[2] Link[1]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Link
-
Hulpia, F., et al. (2020).[1] C6–O-alkylated 7-deaza inosine nucleoside analogues. European Journal of Medicinal Chemistry. Link[1]
-
Kaspersen, S.J., et al. (2019).[1] Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. Molecules. Link
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a substituted pyrrolo[2,3-d]pyrimidine. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1][2] A thorough understanding of their structure through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for drug design and development. This guide will delve into the expected ¹H NMR spectrum of the title compound, drawing comparisons with structurally related analogues to provide a comprehensive interpretation.
The Structural Landscape: Understanding the Proton Environments
The chemical structure of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dictates the number and type of proton signals observed in its ¹H NMR spectrum. Each unique proton environment will give rise to a distinct resonance.
Caption: Chemical structure of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Based on this structure, we anticipate signals for the following protons:
-
The N-H proton of the pyrrole ring.
-
The two protons of the -NH₂ group at the C4 position.
-
The protons of the three -CH₃ groups at the C2, C5, and C6 positions.
-
The aromatic proton on the pyrimidine ring (if present). However, in this fully substituted pyrimidine ring, there are no aromatic C-H protons.
Experimental Protocol: A Validated Approach
For the acquisition of a high-quality ¹H NMR spectrum, a standardized protocol is essential.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[3] DMSO-d₆ is often preferred for pyrrolo[2,3-d]pyrimidines as it can help in observing exchangeable protons like N-H and NH₂.[4][5][6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]
2. NMR Data Acquisition:
-
Spectra should be recorded on a 400 MHz or higher field NMR spectrometer to ensure good signal dispersion.[1][3]
-
A standard proton experiment is typically sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For the identification of exchangeable protons (NH and NH₂), a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the NH and NH₂ protons will disappear or significantly decrease in intensity.[4]
Spectral Interpretation and Comparative Analysis
The predicted ¹H NMR spectrum of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is best understood by comparing it with known data for similar structures. The electron-donating and withdrawing effects of the substituents play a crucial role in determining the chemical shifts of the protons.[8]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Comparative Data |
| Pyrrole N-H | ~11.0 - 12.0 | Singlet (broad) | The pyrrole N-H proton in related pyrrolo[2,3-d]pyrimidine systems typically appears as a broad singlet in the downfield region of the spectrum.[4][6] In various substituted 7H-pyrrolo[2,3-d]pyrimidines, this signal is often observed between δ 11.7 and 12.3 ppm in DMSO-d₆.[4][6] The broadness is due to quadrupole broadening from the nitrogen and potential hydrogen bonding. |
| Amine -NH₂ | ~5.5 - 7.5 | Singlet (broad) | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. In similar 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives, these protons often appear as a broad singlet.[5][9] For instance, in one study, the NH₂ protons were observed around δ 5.77 ppm.[5] In another, they were seen at δ 7.06 ppm.[9] This signal will disappear upon D₂O exchange. |
| C2-CH₃ | ~2.3 - 2.6 | Singlet | Methyl groups attached to a pyrimidine ring are typically found in this region. The electron-withdrawing nature of the pyrimidine ring deshields these protons. In a similar compound, a methyl group at the C4 position of a pyrrolo[2,3-d]pyrimidine was observed at δ 2.60 ppm.[10] |
| C5-CH₃ | ~2.2 - 2.5 | Singlet | A methyl group on the pyrrole ring at a position adjacent to a nitrogen atom will have a chemical shift influenced by the aromatic system. Its resonance is expected to be slightly upfield compared to the C2-methyl due to the different electronic environment of the pyrrole ring versus the pyrimidine ring. |
| C6-CH₃ | ~2.2 - 2.5 | Singlet | Similar to the C5-methyl, this methyl group is on the pyrrole ring. Due to their similar electronic environments, the chemical shifts of the C5 and C6 methyl groups are expected to be very close and may even overlap. |
Comparative Analysis with Unsubstituted and Differently Substituted Pyrrolo[2,3-d]pyrimidines:
-
Unsubstituted 7H-pyrrolo[2,3-d]pyrimidine: In the parent compound, the protons on the pyrrole ring (H5 and H6) and the pyrimidine ring (H2 and H4) would show characteristic chemical shifts and coupling patterns. The introduction of the three methyl groups and the amine group in our target molecule dramatically alters the spectrum by removing these aromatic proton signals and introducing new methyl singlets.
-
Effect of the 4-Amino Group: The electron-donating amino group at the C4 position influences the electron density of the entire heterocyclic system, which can cause slight upfield or downfield shifts for the remaining protons compared to analogues with other substituents at this position.[6]
-
Effect of the Methyl Groups: The methyl groups are electron-donating and will generally cause a slight upfield shift for any adjacent protons compared to an unsubstituted ring. In this case, since all aromatic protons have been substituted, their primary effect is the appearance of their own characteristic signals.
Workflow for ¹H NMR Spectral Analysis
Caption: A streamlined workflow for the ¹H NMR analysis of the target compound.
Conclusion
The ¹H NMR spectral analysis of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a powerful method for its structural elucidation. By understanding the influence of the various functional groups on the proton chemical shifts and by comparing the expected spectrum with data from structurally related compounds, a confident assignment of all proton signals can be achieved. The predicted spectrum will be characterized by a downfield broad singlet for the pyrrole N-H, a broad singlet for the amine NH₂, and three distinct singlets in the aromatic methyl region for the C2, C5, and C6 methyl groups. This detailed analysis provides a solid foundation for researchers working with this and similar heterocyclic scaffolds.
References
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC. Available at: [Link]
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SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES OF THE POTENT ANTITUMOR AGENT N - LOCKSS. Available at: [Link]
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Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents - Journal of Applied Pharmaceutical Science. Available at: [Link]
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Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC. Available at: [Link]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
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¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]
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Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - NIH. Available at: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. Available at: [Link]
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Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed. Available at: [Link]
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A Senior Scientist's Guide to the Structural Elucidation of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Comparative Analysis
Introduction: The "Why" Behind the Structure
In the landscape of modern drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure. As a 7-deazapurine bioisostere, it forms the core of numerous kinase inhibitors, including treatments for rheumatoid arthritis and various cancers.[1][2][3][4] The specific derivative, 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, represents a tangible target for drug development professionals. Its efficacy, selectivity, and pharmacokinetic properties are inextricably linked to its three-dimensional atomic arrangement.
An unambiguous determination of its crystal structure is not merely an academic exercise; it is the foundational blueprint for structure-activity relationship (SAR) studies. It reveals the precise conformation, intramolecular distances, and intermolecular interactions—such as hydrogen bonding—that govern how the molecule binds to its target and how it packs into a solid form. This knowledge is critical for rational drug design, lead optimization, and understanding physicochemical properties like solubility and stability.
This guide provides a comprehensive comparison of the primary and alternative methods for determining the crystal structure of this molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a decision-making framework for researchers in the field.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the atomic structure of small molecules.[5][6] The technique's power lies in its ability to provide a precise three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled accuracy.[7][8][9][10]
The fundamental principle involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique, three-dimensional pattern of reflections. By measuring the angles and intensities of these diffracted beams, we can computationally reconstruct the electron density and, therefore, the molecular structure.[9][10]
The scXRD Workflow: A Logical Path to Structure
The journey from a powdered sample to a refined crystal structure is a systematic process. The diagram below outlines the typical workflow, which serves as a self-validating system: success at each stage is a prerequisite for the next.
Caption: Workflow for Single-Crystal X-ray Diffraction (scXRD).
Experimental Protocol: scXRD of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This protocol is a robust starting point for obtaining diffraction-quality crystals and solving the structure.
1. Crystal Growth (The Art and Science)
-
Rationale: This is often the most challenging step. The goal is to slow down the process of precipitation from a supersaturated solution, allowing molecules to arrange themselves into an ordered crystal lattice.[11][12] Vapor diffusion is a highly successful method for achieving this.[11]
-
Step-by-Step:
-
Purify the starting material (>98% purity is recommended to avoid impurities inhibiting crystal growth).
-
In a small, 2 mL glass vial, dissolve 5-10 mg of the compound in a minimal amount (~0.5 mL) of a "good" solvent in which it is freely soluble (e.g., Dichloromethane or Methanol).
-
Place this vial inside a larger, 20 mL glass jar.
-
Carefully add 2-3 mL of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., Hexane or Diethyl Ether) to the outer jar, ensuring the solvents do not mix directly.[11]
-
Seal the outer jar and leave it undisturbed in a vibration-free location (e.g., a refrigerator) for several days to weeks.[11]
-
Slow diffusion of the anti-solvent vapor into the inner vial will gradually reduce the solubility of the compound, promoting slow crystallization.
-
2. Data Collection
-
Rationale: A high-quality crystal will produce a sharp diffraction pattern. The crystal is rotated in the X-ray beam to capture as many unique reflections as possible.[10]
-
Step-by-Step:
-
Under a microscope, select a suitable single crystal (typically >0.1 mm in all dimensions, with clear faces and no visible cracks).[9][10]
-
Mount the crystal on a cryo-loop and place it on the goniometer head of the diffractometer.
-
Cool the crystal to 100 K using a cryostream to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images while rotating the crystal through a range of angles.
-
3. Structure Solution and Refinement
-
Rationale: Computational methods are used to solve the "phase problem" and build a model of the molecule that best fits the experimental diffraction data.[9]
-
Step-by-Step:
-
Integrate the raw diffraction images to determine the intensities and positions of the reflections.
-
Determine the unit cell parameters and space group from the diffraction pattern.
-
Solve the structure using "direct methods," which are standard for small molecules and provide an initial electron density map.[9][13]
-
Build an atomic model into the electron density map.
-
Refine the model by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Hypothetical Data Summary
The table below presents a set of expected crystallographic data for 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, based on typical values for small organic molecules.
| Parameter | Expected Value | Significance |
| Chemical Formula | C9H12N4 | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 176.22 g/mol | Used in density calculations. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° | Defines the size and shape of the repeating unit in the crystal. |
| Volume | 800-1500 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the experimental data. |
| Goodness-of-Fit (GOF) | ~1.0 | Indicates the quality of the refinement; a value near 1 is ideal. |
Part 2: Comparative Analysis of Alternative Methods
While scXRD is the gold standard, practical challenges often require alternative approaches. The choice of method is dictated by the nature of the sample obtained.
Caption: Decision tree for selecting a crystal structure determination method.
Scenario 1: Crystals Are Too Small — Micro-Electron Diffraction (MicroED)
It is common to obtain crystals that are too small for conventional X-ray sources (i.e., sub-micron sized). In this case, three-dimensional electron diffraction (3DED), often called MicroED, is a powerful alternative.[6][13][14]
-
Causality: Electrons interact with matter much more strongly than X-rays. This means that extremely small, nano-sized crystals, which would barely diffract X-rays, can produce strong diffraction patterns with an electron beam.[7][13] This technique is often performed using a transmission electron microscope (TEM).
-
Comparative Protocol:
-
Sample Preparation: The microcrystals are deposited on a TEM grid.
-
Data Collection: The grid is placed in a cryo-TEM. The electron beam is focused on a single nanocrystal, and a series of diffraction patterns are collected as the stage is continuously rotated.
-
Data Analysis: The data processing is analogous to scXRD, using specialized software to handle electron diffraction data and solve the structure.
-
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Micro-Electron Diffraction (MicroED) |
| Radiation Source | X-rays | Electrons |
| Required Crystal Size | > 10 µm | Nanometers to a few microns |
| Primary Advantage | Highest precision; "gold standard" | Ability to analyze extremely small or imperfect crystals[6][14] |
| Primary Limitation | Requires large, high-quality crystals | Can be more susceptible to radiation damage; lower resolution data sometimes |
Scenario 2: No Single Crystals, Only Powder — Powder X-ray Diffraction (PXRD)
Sometimes, despite extensive screening, a compound may only yield a microcrystalline powder. While individual crystals are too small to be isolated, their structure can still be investigated using Powder X-ray Diffraction (PXRD).[14]
-
Causality: In PXRD, the X-ray beam illuminates a sample containing thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a series of concentric rings rather than discrete spots. This 1D pattern contains information about the unit cell dimensions but loses the single-crystal orientation data, making structure solution much more complex.
-
Workflow & Comparison:
-
Data Collection: A packed powder sample is analyzed in a powder diffractometer.
-
Indexing: The first crucial step is to determine the unit cell parameters from the peak positions in the 1D pattern. This can be challenging.
-
Structure Solution:
-
If a similar structure is known, molecular replacement might be used.
-
More commonly for novel structures, ab initio methods are required. This often involves combining the PXRD data with computational Crystal Structure Prediction (CSP).[6] CSP generates a landscape of theoretical crystal packings, and the experimental PXRD pattern is used to identify the correct one.[6]
-
-
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Form | Single Crystal | Microcrystalline Powder |
| Data Dimensionality | 3D (spot positions and intensity) | 1D (peak positions and intensity) |
| Information Obtained | Unambiguous atomic positions, connectivity, and intermolecular interactions. | Unit cell parameters, phase purity. Atomic structure is possible but challenging and often requires computational modeling (CSP).[6] |
| Primary Use Case | Definitive structure determination. | Phase identification, polymorph screening, and structure solution when single crystals are unavailable.[14] |
Conclusion: An Integrated Approach to Structural Elucidation
The determination of the crystal structure of 2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a critical step in its development as a potential therapeutic agent. While Single-Crystal X-ray Diffraction (scXRD) remains the gold standard for its precision and clarity, researchers must be equipped with a suite of techniques to overcome common experimental hurdles.
When faced with sub-micron crystals, MicroED offers a powerful and increasingly accessible path to a high-resolution structure. In the complete absence of single crystals, PXRD , especially when coupled with Crystal Structure Prediction, provides a viable, albeit more complex, route to structural elucidation. The ultimate choice of method is a pragmatic decision guided by the quality and nature of the crystalline sample. A thorough understanding of these complementary techniques empowers scientists to efficiently navigate the path from synthesis to a definitive three-dimensional structure, accelerating the pace of drug discovery and development.
References
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University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Abramov, Y. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835–1847. [Link]
-
Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 669–680. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Extance, A. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. Retrieved from [Link]
-
Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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JoVE. (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]
-
Boyle, P. D. (2024, July 30). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 366-377. [Link]
- Pathak, V., et al. (2024, November 15). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Iraqi Journal of Pharmaceutical Sciences.
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de Kock, C., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Molecules, 23(8), 1865. [Link]
-
Li, M., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 172, 196-217. [Link]
- Al-Sanea, M. M., et al. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
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Gangjee, A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 512-523. [Link]
- Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization.
-
Synthonix. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
-
Kumar, A., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 22(4), 236-249. [Link]
- El-Fakharany, E. M., et al. (2025, July 10).
- El-Fakharany, E. M., et al. (2025, October 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
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